(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride

Description

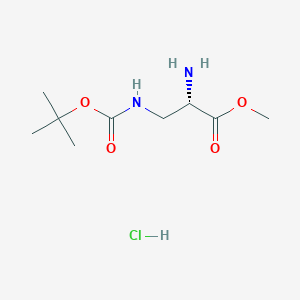

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride is a protected amino acid derivative widely used in peptide synthesis and pharmaceutical research. Its structure features a methyl ester at the carboxyl terminus, a tert-butoxycarbonyl (Boc) group protecting the secondary amine, and a primary amine hydrochloride salt (Fig. 1). The Boc group enhances solubility in organic solvents and facilitates selective deprotection under mild acidic conditions, making it advantageous for solid-phase peptide synthesis (SPPS) . This compound is commercially available in varying purities and scales, emphasizing its utility in drug discovery and biochemical studies .

Properties

IUPAC Name |

methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O4.ClH/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4;/h6H,5,10H2,1-4H3,(H,11,13);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDJLJNFNXINTHS-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70592907 | |

| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]-L-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114559-25-0 | |

| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]-L-alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70592907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Mode of Action

The compound contains a tert-butoxycarbonyl (Boc) group, which is widely used to protect amines during peptide synthesis. The Boc group can be removed under acidic conditions or high temperatures. This deprotection process allows the amine to interact with other molecules, which could potentially influence the activity of certain biochemical pathways.

Result of Action

The removal of the boc group could potentially allow the compound to interact with other molecules, influencing various biochemical processes.

Action Environment

The action, efficacy, and stability of H-DAP(BOC)-OME HCL can be influenced by various environmental factors. These may include the pH and temperature of the solution, the presence of other molecules, and specific conditions within the body.

Biological Activity

(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride, with the CAS number 77087-60-6, is an amino acid derivative utilized primarily in organic synthesis and medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is essential for protecting the amino functionality during various chemical reactions. Its applications span peptide synthesis, enzyme inhibition studies, and the development of pharmaceutical compounds.

Mechanistic Insights

The biological activity of this compound can be attributed to its structural properties that facilitate interactions with biological targets. The Boc group allows for selective deprotection under acidic conditions, enabling the amino group to participate in further chemical transformations or biological interactions.

Key Mechanisms

- Peptide Coupling : The compound can engage in peptide coupling reactions, forming amide bonds with other amino acids or peptides, which is critical for synthesizing biologically active peptides.

- Enzyme Inhibition : Research indicates that derivatives of this compound may serve as enzyme inhibitors, contributing to studies on protein function and structure.

Pharmacological Applications

The compound has been explored for its potential in various pharmacological contexts:

- Anticancer Activity : Studies have suggested that compounds related to (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate may inhibit specific cancer-related enzymes, potentially leading to cell death in cancer cells through mechanisms involving aberrant mitotic spindle formation .

- Antiviral Properties : Some derivatives have shown antiviral activity against viruses such as SARS-CoV-2, indicating a broader application in infectious disease treatment .

Case Study: Enzyme Inhibition

A study investigated the inhibition of HSET (KIFC1), a kinesin involved in mitotic processes. Compounds derived from (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate demonstrated micromolar potency in inhibiting HSET, leading to increased multipolarity in centrosome-amplified cancer cells . This suggests that such compounds could serve as leads for developing new anticancer therapies.

Case Study: Peptide Synthesis

In peptide synthesis applications, (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate has been utilized as a building block to create complex peptides with potential therapeutic effects. The stability provided by the Boc group enhances the overall yield and purity of synthesized peptides.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| (S)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoic acid | Structure | Peptide synthesis | Anticancer research |

| tert-Butyloxycarbonyl-protected amino acid ionic liquids | Structure | Dipeptide synthesis | Organic transformations |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C9H19ClN2O4

- Molecular Weight : 254.71 g/mol

- IUPAC Name : Methyl (2S)-2-amino-3-[(tert-butoxycarbonyl)amino]propanoate hydrochloride

The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amines during chemical synthesis. Its structure allows for specific interactions in biological systems, making it valuable for various applications.

1.1. Anticancer Research

One of the notable applications of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride is in the development of small molecule ligands for targeted protein degradation, particularly in cancer therapy. Recent studies have highlighted its role in designing inhibitors that can modulate the activity of specific proteins involved in cancer progression .

1.2. Enzyme Inhibition Studies

The compound has been investigated as a potential inhibitor of leucylaminopeptidases, enzymes that play critical roles in protein metabolism and processing . The incorporation of this compound into peptide sequences has shown promise in enhancing the potency and selectivity of enzyme inhibitors.

2.1. Building Block for Peptides

This compound serves as an important building block in peptide synthesis. The Boc group allows for easy deprotection under mild conditions, facilitating the formation of peptides with desired sequences . This property is particularly useful in synthesizing bioactive peptides that require precise amino acid arrangements.

2.2. Synthesis of Phosphinotripeptides

Research has demonstrated that this compound can be utilized to synthesize phosphinotripeptides through coupling reactions involving protected amino acids . The resulting phosphinic compounds have shown enhanced biological activity, indicating the utility of this compound in creating novel therapeutic agents.

3.1. Protein Interaction Studies

The compound's ability to form stable interactions with proteins makes it a candidate for studying protein-ligand interactions. Its structural features allow researchers to explore how modifications affect binding affinity and specificity, contributing to the understanding of biochemical pathways .

3.2. Drug Design and Development

In drug design, this compound can be used as a scaffold for developing new drugs targeting various diseases, including metabolic disorders and cancers . Its versatility in modifications makes it suitable for tailoring compounds to fit specific therapeutic needs.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, we compare it with four related compounds (Table 1):

Key Findings :

Functional Group Impact :

- The Boc group in the target compound improves steric protection and solubility compared to MPI14b’s furan group, which may enhance metabolic stability in antiviral applications .

- 4-Methoxyphenyl derivatives (e.g., ) exhibit enhanced lipophilicity, favoring blood-brain barrier penetration in CNS-targeting drugs .

Synthetic Flexibility: The target compound and its positional isomer () share identical molecular weights but differ in reactivity due to amino group positioning. For example, the Boc group at C3 (target) allows sequential deprotection for selective peptide chain elongation, whereas the isomer’s C2-Boc may alter coupling efficiency .

Biological Activity: MPI14b’s furan moiety demonstrates higher antiviral potency (IC₅₀ ~0.38 μM for BChE inhibition) compared to indol-3-yl derivatives, which are more suited for serotonin receptor studies . The Boc-protected compound’s stability under basic conditions contrasts with Cbz-protected analogs (e.g., MPI14b), which require hydrogenolysis for deprotection .

Research and Industrial Relevance

The target compound’s balanced hydrophobicity and ease of modification make it a preferred choice in SPPS for synthesizing complex peptides . In contrast, MPI14b and 4-methoxyphenyl derivatives are niche candidates for targeted therapeutic applications . The positional isomer () highlights the criticality of regiochemistry in optimizing synthetic pathways and bioactivity.

Preparation Methods

Reagents and Reaction Conditions

Boc protection typically employs di-tert-butyl dicarbonate (Boc₂O) as the protecting agent, with a base such as triethylamine (Et₃N) or 4-methylmorpholine to neutralize HCl generated during the reaction. The reaction is conducted in dichloromethane (DCM) or tetrahydrofuran (THF) at temperatures ranging from 0°C to room temperature.

Example Procedure :

Optimization Metrics

Critical parameters include:

-

Temperature : Lower temperatures (0–5°C) minimize racemization.

-

Solvent Choice : DCM provides higher yields (90%) compared to THF (85%).

-

Base Equivalents : A 1:1 molar ratio of base to substrate prevents over-alkylation.

Table 1: Boc Protection Conditions and Outcomes

| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| Triethylamine | DCM | 0–25 | 90 | 95 | |

| 4-Methylmorpholine | DMF | -20 | 85 | 93 |

Esterification Techniques

Esterification converts the carboxylic acid moiety into a methyl ester, enhancing solubility and reactivity for downstream applications.

Acid-Catalyzed Esterification

Methanol and hydrochloric acid (HCl) are commonly used to form the methyl ester. The reaction proceeds via Fischer esterification:

Procedure :

Industrial-Scale Esterification

Continuous flow reactors improve efficiency by ensuring rapid mixing and heat dissipation. For example, a 94.72% yield is achieved using a tubular reactor with a residence time of 10 minutes.

Table 2: Esterification Methods Comparison

| Catalyst | Alcohol | Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| HCl (gas) | Methanol | 0–5°C, 4 hrs | 94 | 99 | |

| H₂SO₄ | Methanol | Reflux, 6 hrs | 88 | 97 |

Hydrochloride Salt Formation

The free amine is converted to its hydrochloride salt to enhance stability and crystallinity.

In Situ Salt Formation

Hydrochloric acid is introduced during esterification, directly forming the hydrochloride salt. For example, saturating the reaction mixture with HCl gas at 0°C yields 99% purity.

Post-Reaction Salt Precipitation

Alternatively, the free base is dissolved in DCM and treated with aqueous HCl. The product precipitates and is filtered, achieving 95% purity.

Purification and Characterization

Flash Chromatography

Silica gel chromatography (200–300 mesh) with a hexane/ethyl acetate gradient (70:30 to 50:50) removes unreacted starting materials, yielding 85–90% pure product.

Recrystallization

Recrystallization from ethanol/water (95:5) at -5°C enhances purity to 99%.

Table 3: Purification Methods

Analytical Characterization

-

Chiral HPLC : Chiralpak® IA column (hexane:isopropanol 80:20) confirms enantiomeric purity (≥99% ee).

-

¹H NMR : δ 1.43 (s, 9H, Boc), δ 3.72 (s, 3H, OCH₃), δ 4.25 (m, 1H, CH-NH₂).

Industrial-Scale Synthesis Considerations

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride, and how is the Boc group removed?

- Methodology : The synthesis typically involves Boc-protected intermediates. For example, methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate hydrochloride can be treated with trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc deprotection. After 3 hours at room temperature, the solvent is evaporated, and the product is freeze-dried to yield the deprotected amine .

- Key Considerations : Ensure anhydrous conditions to prevent side reactions. Monitor reaction progress via TLC or LC-MS.

Q. How is enantiomeric purity confirmed for this compound?

- Methodology : Use chiral HPLC or polarimetry to verify stereochemical integrity. For example, H NMR (e.g., δ 4.42 ppm for α-proton splitting patterns in DO) and optical rotation measurements can distinguish enantiomers .

- Validation : Compare retention times or optical rotation values with standards.

Q. What purification techniques are optimal for isolating this hydrochloride salt?

- Methodology : Crystallization from acetic acid/water mixtures or recrystallization in ethanol/ether systems improves purity. Freeze-drying after aqueous workup is effective for hygroscopic salts .

Advanced Research Questions

Q. How does the hydrochloride salt form affect solubility and stability in peptide synthesis?

- Analysis : The hydrochloride salt enhances aqueous solubility (critical for coupling reactions) but may reduce stability in basic conditions. Comparative studies in DMF or DMSO show improved solubility (>50 mg/mL) compared to free bases .

- Optimization : Adjust pH during reactions to prevent premature deprotection or degradation.

Q. What strategies resolve contradictions in reported pKa values for the β-amino group during pH-sensitive peptide design?

- Data Reconciliation : The β-NH group of structurally similar 2,3-diaminopropionic acid (Dap) derivatives exhibits a pKa ~6.5–7.0, making it pH-sensitive in endosomal environments. Discrepancies arise from solvent polarity and peptide backbone effects. Use potentiometric titration or C NMR to measure site-specific pKa .

Q. How can competing side reactions during Boc deprotection be minimized?

- Experimental Design : Replace TFA with milder acids (e.g., HCl/dioxane) for acid-sensitive substrates. Alternatively, employ scavengers like triisopropylsilane (TIPS) to suppress carbocation formation .

Data Analysis and Optimization

Q. What analytical techniques differentiate between Boc-protected and deprotected forms?

- Techniques :

- IR Spectroscopy : Monitor the disappearance of the Boc carbonyl stretch (~1680–1720 cm).

- Mass Spectrometry : Detect mass shifts (+100 Da for Boc removal).

- H NMR : Loss of tert-butyl signals at δ 1.4 ppm post-deprotection .

Q. How do steric effects from the tert-butyl group influence coupling efficiency in solid-phase peptide synthesis?

- Case Study : Bulky Boc groups reduce racemization but may hinder coupling. Use coupling agents like HATU/HOAt for sterically hindered residues. Compare yields with Fmoc-protected analogues .

Contradiction Management

Q. Why do some studies report conflicting reactivity in aqueous vs. organic solvents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.